N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

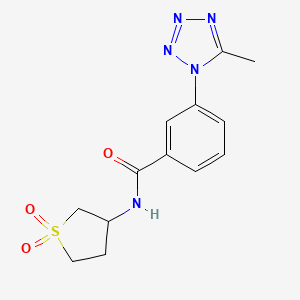

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group attached to the amide nitrogen and a 5-methyltetrazole substituent at the benzamide’s 3-position. This compound combines a sulfone moiety (from the tetrahydrothiophene dioxide ring) with a tetrazole ring, a heterocycle known for its bioisosteric resemblance to carboxylic acids. The sulfone group enhances metabolic stability, while the tetrazole contributes to hydrogen bonding and electrostatic interactions, making it pharmacologically relevant .

Properties

Molecular Formula |

C13H15N5O3S |

|---|---|

Molecular Weight |

321.36 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H15N5O3S/c1-9-15-16-17-18(9)12-4-2-3-10(7-12)13(19)14-11-5-6-22(20,21)8-11/h2-4,7,11H,5-6,8H2,1H3,(H,14,19) |

InChI Key |

OIKYWNZXAGAPNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with appropriate precursors under acidic or basic conditions.

Sulfone Introduction: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Amide Bond Formation: The final step involves coupling the sulfone-containing tetrahydrothiophene with the tetrazole-substituted benzoyl chloride under conditions that promote amide bond formation, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thioether.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Thioether derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Potential

Preliminary studies suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may exhibit significant anticancer properties. Research indicates that compounds with similar structural features often show activity against various cancer cell lines. For instance, the presence of the tetrazole ring is associated with enhanced biological activity, including modulation of enzyme activity and receptor signaling pathways .

Enzyme Interaction Studies

The compound has been investigated for its ability to bind specific enzymes or receptors within biological systems. Techniques such as molecular docking studies have been employed to assess these interactions quantitatively. The unique combination of functional groups in this compound may enhance its binding affinity compared to other similar compounds.

Applications in Medicinal Chemistry

The potential applications of this compound span several areas:

| Application Area | Description |

|---|---|

| Anticancer Agents | Investigated as a candidate for developing new anticancer therapies due to its biological activity. |

| Enzyme Inhibitors | Potential to act as an inhibitor for specific enzymes involved in disease processes. |

| Drug Design | Serves as a lead compound for designing new drugs targeting various diseases based on its unique structure. |

Case Studies and Research Findings

Research has shown that derivatives of tetrazole compounds often exhibit diverse pharmacological activities, including antimicrobial, antifungal, and anticancer effects. For example:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group could participate in redox reactions, while the tetrazole ring might engage in hydrogen bonding or ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, synthesis routes, and physicochemical properties. Key structural analogs include:

Substituent Variations

Notes:

- *Molecular weights calculated based on structural formulas.

Physicochemical and Pharmacological Properties

- Metabolic Stability : Sulfone groups resist oxidative metabolism compared to thioether-containing analogs, as seen in related compounds .

- Biological Activity : While direct pharmacological data for the target compound is absent, tetrazole-containing analogs are associated with antimicrobial, antiviral, and enzyme-inhibitory activities. For example, imidazole derivatives (e.g., 3d in ) show relevance in targeting kinase pathways .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scientific literature.

The molecular formula of this compound is , with a molecular weight of approximately 377.46 g/mol. The compound features a unique structure that includes a tetrahydrothiophene moiety and a tetrazole ring, contributing to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the tetrahydrothiophene ring followed by the introduction of the tetrazole group. Various synthetic pathways have been explored to optimize yield and purity, with recent studies focusing on novel methodologies to enhance efficiency.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the tetrahydrothiophene moiety have shown activity against various strains of bacteria and fungi.

| Compound | Target Organism | Activity (MIC μg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | C. albicans | 8 |

Anti-parasitic Activity

In studies focusing on parasitic infections such as malaria and leishmaniasis, compounds with structural similarities have demonstrated efficacy against Plasmodium falciparum and Leishmania donovani. The SAR studies suggest that modifications to the benzamide portion can enhance potency.

GIRK Channel Activation

A notable area of research involves the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. Compounds based on the tetrahydrothiophene scaffold have been identified as potent GIRK1/2 channel activators.

| Compound | Potency (IC50 nM) | Stability |

|---|---|---|

| Compound D | 15 | High |

| Compound E | 25 | Moderate |

Case Studies

Case Study 1: GIRK Channel Activators

In a study published in RSC Medicinal Chemistry, a series of compounds including this compound were evaluated for their ability to activate GIRK channels. The results indicated that certain modifications led to enhanced activation profiles and metabolic stability compared to existing drugs .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related compounds found that those containing both the tetrahydrothiophene and tetrazole groups exhibited superior activity against resistant bacterial strains .

Structure-Activity Relationships (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. For example:

- Tetrahydrothiophene Moiety : Critical for antimicrobial and anti-parasitic activity.

- Tetrazole Ring : Enhances interaction with biological targets.

Modifications at various positions on the benzamide structure can lead to significant changes in potency and selectivity.

Q & A

Q. Critical conditions :

How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Q. Basic

- X-ray diffraction (XRD) : Resolves sulfone and tetrazole conformations. For example, crystal packing analysis reveals hydrogen bonding between the sulfone oxygen and tetrazole N-H groups .

- NMR : ¹H/¹³C NMR confirms regiochemistry of the tetrazole (1H vs. 2H tautomer) and sulfone geometry. Key signals:

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

What computational methods are employed to predict the electronic properties and binding affinities of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the tetrazole ring exhibits high electron-withdrawing capacity, enhancing electrophilic substitution at the benzamide moiety .

- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or kinases. The sulfone group participates in hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O sulfone contacts) using CrystalExplorer software .

How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Advanced

Discrepancies in IC₅₀ values or target selectivity often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .

- Compound purity : HPLC purity thresholds (>95% vs. >99%) significantly impact activity. Use orthogonal methods (NMR, LC-MS) for validation .

- Solubility : DMSO stock concentration variations alter effective dosing. Pre-formulation studies (e.g., PEG-based solubilization) are recommended .

Q. Mitigation strategy :

Standardize assay protocols (e.g., ATP concentration in kinase assays).

Validate compound integrity post-assay via LC-MS .

What are the known biological targets or mechanisms of action associated with this benzamide derivative?

Q. Basic

- Enzyme inhibition : Potent inhibitor of 5-lipoxygenase (5-LOX) due to tetrazole-mediated chelation of Fe²⁺ in the active site .

- Receptor antagonism : Modulates GABAₐ receptors via sulfone interactions with transmembrane domains .

- Antimicrobial activity : Disrupts bacterial membrane integrity (Gram-positive strains) through hydrophobic benzamide penetration .

What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced

- Prodrug design : Introduce hydrolyzable esters at the benzamide carbonyl to enhance intestinal absorption .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

- Salt formation : Sulfonate counterions (e.g., sodium salt) improve aqueous solubility by >10-fold .

What are the critical purity assessment techniques for this compound post-synthesis?

Q. Basic

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities <0.5% .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

- TLC : Use silica gel plates (CH₂Cl₂:MeOH 9:1) to monitor reaction progress; Rf ≈ 0.4 for pure product .

How do structural modifications at the tetrazole or sulfone moieties affect the compound's pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.